molecular formula C8H7N3O3S3 B12208694 N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B12208694
M. Wt: 289.4 g/mol
InChI Key: JOKGZYBGVMPNSI-UHFFFAOYSA-N
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Description

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, a thiophene ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiadiazole ring, thiophene ring, and carboxamide group, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C8H7N3O3S3

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H7N3O3S3/c1-17(13,14)8-11-10-7(16-8)9-6(12)5-3-2-4-15-5/h2-4H,1H3,(H,9,10,12)

InChI Key

JOKGZYBGVMPNSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

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